molecular formula C19H23N7O2 B2936533 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923515-65-5

1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2936533
CAS No.: 923515-65-5
M. Wt: 381.44
InChI Key: PPCHOJAYGYMUQP-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-methylpropan-1-one substituent. The piperazine linker enhances conformational flexibility, while the 2-methylpropan-1-one group contributes to lipophilicity.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHOJAYGYMUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a triazolo-pyrimidine core and a piperazine moiety. The molecular formula is C20H24N6O3C_{20}H_{24}N_{6}O_{3} with a molecular weight of approximately 390.44 g/mol.

PropertyValue
Molecular FormulaC20H24N6O3
Molecular Weight390.44 g/mol
IUPAC Name1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyrimidine structure followed by the attachment of the piperazine group. Various methods have been reported in literature for synthesizing similar compounds with modifications in substituents that influence their biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Case Study:
A study conducted on a related triazolopyrimidine showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity (source: PMC10925991) .

Antimicrobial Activity

Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets.

Research Findings:
In vitro tests revealed that similar compounds exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria (source: MDPI) .

Enzyme Inhibition

Another important aspect of biological activity is enzyme inhibition. Compounds based on triazolopyrimidine structures have been reported to inhibit enzymes such as dihydrofolate reductase and glucosidase.

Table: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
Dihydrofolate ReductaseTriazolopyrimidine10
GlucosidaseTriazolopyrimidine15

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolo-pyrimidine derivatives, which are often modified at the triazole aryl group and the piperazine-linked substituent. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound : 1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one 4-Methoxyphenyl 2-Methylpropan-1-one C₂₂H₂₃N₇O₂ ~433.5 Electron-donating methoxy group; moderate lipophilicity Hypothetical
1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one 4-Fluorophenyl 2-Methylpropan-1-one C₂₁H₂₀FN₇O ~429.4 Electron-withdrawing fluoro group; increased metabolic stability
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone 4-Methoxyphenyl 2-Phenoxyethanone C₂₃H₂₃N₇O₃ 445.5 Bulky phenoxy group; higher molecular weight
3-(3,4-Dimethoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl C₂₅H₂₆N₈O₄ ~526.5 Extended conjugation; enhanced polarity

Key Findings :

Aryl Substituent Effects: The 4-methoxyphenyl group (Target Compound) improves solubility due to its electron-donating nature, whereas the 4-fluorophenyl analog () may enhance metabolic stability and membrane permeability .

Piperazine Substituent Effects: The 2-methylpropan-1-one group (Target Compound) offers a balance between lipophilicity and steric bulk, whereas the 2-phenoxyethanone moiety () increases molecular weight and may reduce bioavailability . The 2-oxo-2-(4-phenylpiperazinyl)ethyl chain () introduces a secondary amine, which could facilitate interactions with charged residues in biological targets .

Synthetic Considerations :

  • highlights isomerization challenges in triazolo-pyrimidine derivatives, suggesting that substituent positioning (e.g., methoxy vs. fluoro) requires precise reaction conditions to avoid byproducts .
  • The piperazine linker’s flexibility (common across all compounds) allows for diverse functionalization, as seen in and .

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